4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-aminothiophenol with nitro-substituted aromatic aldehydes under acidic conditions . The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of catalysts like iodine or zinc chloride to facilitate the process . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of 4-[2-(6-Amino-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of key enzymes can disrupt cellular processes such as DNA replication and repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Amino-6-nitrobenzothiazole: Another nitro-substituted benzothiazole with potential antimicrobial properties.
Uniqueness
4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a nitro group and a hydrazinylidene moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
65902-49-0 |
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Molecular Formula |
C13H8N4O3S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C13H8N4O3S/c18-10-4-1-8(2-5-10)15-16-13-14-11-6-3-9(17(19)20)7-12(11)21-13/h1-7,18H |
InChI Key |
UNPSOEPILYXCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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